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Compound of Interest
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Cat. No.: B12371663 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

reactivity of alkynes is paramount for molecular design and synthesis. This guide provides an

objective comparison of terminal and internal sp-alkynes, supported by experimental data, to

inform reaction planning and optimization.

The location of the carbon-carbon triple bond within a molecule—at the terminus of a chain

(terminal alkyne) or within the carbon skeleton (internal alkyne)—profoundly influences its

chemical behavior. This difference in reactivity stems from the presence of an acidic proton on

the sp-hybridized carbon of terminal alkynes and the steric and electronic environment

surrounding the triple bond. This guide explores these differences across several key classes

of chemical reactions.

Catalytic Hydrogenation
Catalytic hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis. The choice

between a terminal and an internal alkyne can significantly impact selectivity and reaction

rates.
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Alkyne
Type

Substrate Catalyst
Alkene
Selectivity
(%)

Alkane
Formation

Reference

Terminal 1-Octyne
Nickel Boride

(Nic)

up to 90 (at

full

conversion)

Observed [1]

Terminal
Phenylacetyl

ene

Nickel Boride

(Nic)

up to 90 (at

full

conversion)

Observed [1]

Internal 2-Hexyne
Nickel Boride

(Nic)

96 (at full

conversion)
Minimal [1]

Internal 3-Hexyne
Nickel Boride

(Nic)

98 (at full

conversion)
Minimal [1]

Terminal
Phenylacetyl

ene

Fe(PCP-iPr)

(CO)₂(CH₃)

99 (Yield of

Styrene)
Not specified [2]

Internal
1-Phenyl-1-

propyne

Fe(PCP-iPr)

(CO)₂(CH₃)

98 (Yield of

(Z)-1-

phenylpropen

e)

Not specified [2]

Generally, the semi-hydrogenation of internal alkynes to the corresponding cis-alkene can be

achieved with high selectivity using catalysts like Lindlar's catalyst or nickel boride.[1] For

terminal alkynes, the initial hydrogenation to the alkene is often slower than the subsequent

hydrogenation of the resulting terminal alkene to the alkane, making over-reduction a more

significant challenge.[1] However, specific catalytic systems have been developed for the

chemoselective semi-hydrogenation of terminal alkynes over internal alkynes.[3]

Experimental Protocol: Selective Hydrogenation of a Terminal Alkyne (Phenylacetylene) using

an Iron Pincer Complex

A representative procedure for the selective transfer semihydrogenation of phenylacetylene is

as follows: In a glovebox, a Schlenk tube is charged with the iron(II) alkyl complex [Fe(κ³PCP-

iPr)(CO)₂(CH₃)] (catalyst), the alkyne substrate (e.g., phenylacetylene), a hydrogen source
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(e.g., PhSiH₃ and iPrOH), and a solvent (e.g., toluene). The reaction mixture is then stirred at a

specified temperature and monitored by gas chromatography (GC) to determine the conversion

and selectivity. The reaction is typically quenched by cooling and exposing it to air. The product

(styrene) can be isolated and purified by column chromatography.[2]

Diagram: Catalytic Hydrogenation Pathways

Terminal Alkyne Hydrogenation

Internal Alkyne Hydrogenation

Terminal Alkyne Terminal Alkenek1 (slower) Alkanek2 (faster)

Internal Alkyne cis-Alkenek'1 (faster) Alkane k'2 (slower)

Click to download full resolution via product page

Caption: Relative rates of hydrogenation for terminal vs. internal alkynes.

Hydrohalogenation
The addition of hydrogen halides (HX) across the triple bond is a fundamental reaction of

alkynes that proceeds via an electrophilic addition mechanism. The regioselectivity of this

reaction is a key point of differentiation between terminal and internal alkynes.

For terminal alkynes, hydrohalogenation follows Markovnikov's rule, where the hydrogen atom

adds to the carbon atom that already bears a hydrogen atom, and the halide adds to the more

substituted carbon. This regioselectivity is driven by the formation of the more stable vinyl

cation intermediate.[4] In contrast, the hydrohalogenation of a symmetrical internal alkyne

yields a single product, while an unsymmetrical internal alkyne will typically produce a mixture

of two constitutional isomers.[5]
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Alkyne
Type

Substrate Reagent
Major
Product(s)

Key
Observatio
n

Reference

Terminal 1-Hexyne HBr
2-Bromo-1-

hexene

Markovnikov

addition
[5]

Internal

(Symmetrical)
3-Hexyne HBr

3-Bromo-3-

hexene (E/Z

mixture)

Single

constitutional

isomer

[5]

Internal

(Unsymmetric

al)

2-Hexyne HBr

2-Bromo-2-

hexene and

3-Bromo-2-

hexene (E/Z

mixtures)

Mixture of

constitutional

isomers

[5]

Experimental Protocol: Hydrobromination of an Alkyne

A solution of the alkyne in a suitable inert solvent (e.g., pentane or dichloromethane) is cooled

in an ice bath. A solution of HBr in acetic acid or a stream of HBr gas is then slowly added to

the stirred alkyne solution. The reaction progress is monitored by thin-layer chromatography

(TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with an

aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with

brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent

is removed under reduced pressure to yield the crude product, which can be further purified by

distillation or column chromatography.

Diagram: Hydrohalogenation Regioselectivity
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Terminal Alkyne Unsymmetrical Internal Alkyne

R-C≡C-H

R-C+(vinyl)=CH2
(More Stable)

+ H+

R-C(X)=CH2
(Markovnikov Product)

+ X-

R-C≡C-R'

R-C+(vinyl)=CHR'

+ H+

R-CH=C+(vinyl)R'

+ H+

R-C(X)=CHR'

+ X-

R-CH=C(X)R'

+ X-

Mixture of Products
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Terminal Alkyne Internal Alkyne

Alkyne

Enol Intermediate

 Hydration 

H2O, H2SO4, HgSO4

Keto-Enol
Tautomerization

Ketone Product

Methyl Ketone Ketone(s)

Terminal Alkyne Internal Alkyne

R-N3

R'-C≡C-H R'-C≡C-R''

1,4-Disubstituted Triazole

Cu(I) Catalyst
(Highly Efficient)

Trisubstituted Triazole

Cu(I) Catalyst
(Generally Unreactive)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation
of alkynes using colloidal approaches - Dalton Transactions (RSC Publishing)
DOI:10.1039/C7DT01607G [pubs.rsc.org]

2. pubs.acs.org [pubs.acs.org]

3. Electrocatalytic Semi-Hydrogenation of Terminal Alkynes using Ligand-Based Transfer of
Protons and Electrons - PMC [pmc.ncbi.nlm.nih.gov]

4. masterorganicchemistry.com [masterorganicchemistry.com]

5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

To cite this document: BenchChem. [Terminal vs. Internal sp-Alkynes: A Comparative Guide
to Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371663#comparing-reactivity-of-terminal-vs-
internal-sp-alkynes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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